4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one
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Overview
Description
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one is a heterocyclic compound with a complex structure that includes a pyrido[3,2,1-jk]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one typically involves the cyclocondensation of hexahydrocarbazole with phenylmalonate, followed by chlorination and azidation at specific positions . The reaction conditions often include the use of sulfuryl chloride for chlorination and subsequent degradation of the pyrono ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and phenyl positions.
Common Reagents and Conditions
Chlorination: Sulfuryl chloride is commonly used for chlorination reactions.
Azidation: Azidation at specific positions can be achieved using azide reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination and azidation can lead to the formation of derivatives with modified functional groups .
Scientific Research Applications
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
5-heptyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one: Similar core structure with different substituents.
4-methyl-6H-pyrido[3,2,1-jk]carbazol-6-one: Another derivative with a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro and phenyl groups enhances its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C21H12ClNO |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5,7,9(16),10,12,14-heptaen-2-one |
InChI |
InChI=1S/C21H12ClNO/c22-19-16-11-6-10-15-14-9-4-5-12-17(14)23(20(15)16)21(24)18(19)13-7-2-1-3-8-13/h1-12H |
InChI Key |
MOVMNPWDSWQFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl |
Origin of Product |
United States |
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